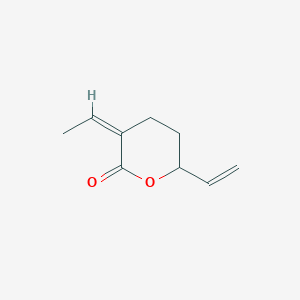![molecular formula C20H20N2O2 B14172628 N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide CAS No. 900263-33-4](/img/structure/B14172628.png)
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide is a complex organic compound with a unique structure that includes a quinoline core, a methylphenyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base like pyridine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide: Similar structure but with an acetamide moiety instead of propanamide.
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core and propanamide moiety make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
900263-33-4 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide |
InChI |
InChI=1S/C20H20N2O2/c1-4-17(23)21-20-18(14-11-9-13(2)10-12-14)19(24)15-7-5-6-8-16(15)22(20)3/h5-12H,4H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
WIJAINOOSQJZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)C |
Löslichkeit |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


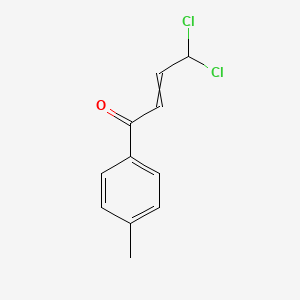

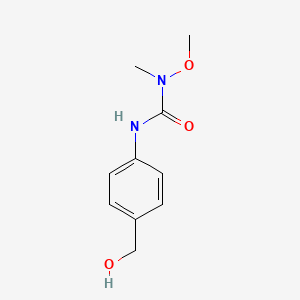
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
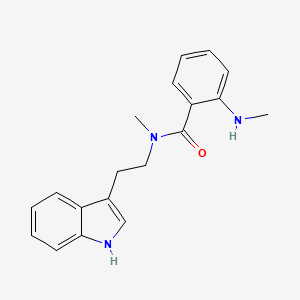
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
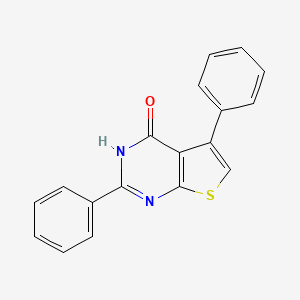

![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
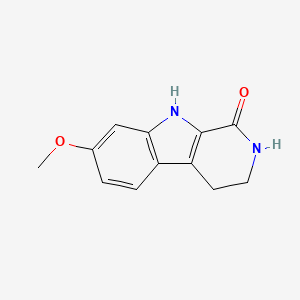
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)

